molecular formula C15H19N3OS B2673089 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034235-50-0

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2673089
CAS No.: 2034235-50-0
M. Wt: 289.4
InChI Key: IQRKMGRLHYHWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide backbone linked to a pyrazole-thiophene hybrid moiety via an ethyl chain. This compound’s structural features suggest applications in medicinal chemistry, particularly as a modulator of enzymes or receptors where heterocyclic systems are critical .

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-15(12-3-1-2-4-12)16-7-9-18-8-5-14(17-18)13-6-10-20-11-13/h5-6,8,10-12H,1-4,7,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKMGRLHYHWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification of intermediates.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(4-Chlorophenyl)-N-[2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS 450340-16-6)

This compound shares the cyclopentanecarboxamide core with the target molecule but differs in substituents and heterocyclic architecture (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 450340-16-6)
Core Structure Cyclopentanecarboxamide Cyclopentanecarboxamide
Heterocyclic Moiety 1H-Pyrazole with thiophen-3-yl substituent Thieno[3,4-c]pyrazole fused ring system with tert-butyl group
Substituents Thiophen-3-yl (aromatic), ethyl linker 4-Chlorophenyl (electron-withdrawing), tert-butyl (steric bulk)
Flexibility Ethyl linker provides moderate flexibility Rigid fused thieno-pyrazole system with tert-butyl, reducing conformational mobility
Electronic Effects Thiophene enhances electron-richness; pyrazole offers H-bonding potential Chlorophenyl introduces electron deficiency; tert-butyl contributes steric hindrance
Implications of Structural Differences
  • Bioactivity : The thiophen-3-yl group in the target compound may enhance interactions with hydrophobic pockets in biological targets, while the 4-chlorophenyl group in the analog could improve binding to electron-deficient regions. The tert-butyl group in the analog may reduce metabolic degradation but limit solubility .
  • Solubility and Pharmacokinetics: The ethyl linker in the target compound likely improves aqueous solubility compared to the rigid, bulky thieno-pyrazole system of the analog. However, the chlorophenyl group in the analog may increase lipophilicity, affecting membrane permeability.
  • Synthetic Accessibility: The target compound’s pyrazole-thiophene system is synthetically straightforward via Suzuki coupling or cyclocondensation, whereas the fused thieno-pyrazole in the analog requires multistep ring-closing reactions, complicating scalability .

Research Context and Methodological Considerations

While neither compound’s experimental data (e.g., crystallographic structures, binding affinities) is explicitly provided in the evidence, structural determination methods like X-ray crystallography—often employing SHELX software for refinement—are critical for elucidating such molecules’ 3D conformations . The absence of substituents like chlorine or tert-butyl in the target compound suggests a divergent optimization strategy, prioritizing electronic modulation over steric effects.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H16N4SC_{13}H_{16}N_{4}S. The compound features a cyclopentanecarboxamide moiety linked to an ethyl chain that incorporates a thiophene-substituted pyrazole. The unique combination of these structural elements suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Synthesis of Thiophene and Pyrazole Intermediates : The thiophene ring can be synthesized using methods such as the Gewald reaction, while the pyrazole can be formed by reacting hydrazine with a suitable carbonyl compound.
  • Coupling Reaction : Subsequent coupling reactions, often facilitated by palladium catalysts, are used to attach the thiophene and pyrazole moieties to the cyclopentanecarboxamide backbone.

Anticancer Properties

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer activity. For instance, a study reported that certain pyrazole derivatives showed potent inhibitory effects against cancer cell lines such as MCF-7, with IC₅₀ values as low as 0.08 μM . This suggests that compounds like this compound may possess similar anticancer properties due to their structural characteristics.

Anti-inflammatory Activity

The presence of the thiophene ring in the compound is associated with anti-inflammatory activities. Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

The proposed mechanism of action for compounds with similar structures often involves the inhibition of specific kinases or enzymes involved in cancer proliferation and inflammation. For example, some pyrazole derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinases, which play a crucial role in tumor growth .

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various pyrazole derivatives, this compound was assessed for its antiproliferative effects against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC₅₀ value comparable to known anticancer agents .

Case Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory potential of thiophene-containing compounds. The results demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting a promising therapeutic avenue for inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.